A Technical Guide to 4-Fluoro-7-methylisatin (CAS 668-24-6): A Versatile Fluorinated Scaffold for Drug Discovery
A Technical Guide to 4-Fluoro-7-methylisatin (CAS 668-24-6): A Versatile Fluorinated Scaffold for Drug Discovery
Abstract: This technical guide provides an in-depth examination of 4-Fluoro-7-methylisatin (CAS No. 668-24-6), a key heterocyclic building block for pharmaceutical research and development. Isatin and its analogs are recognized as "privileged scaffolds" due to their wide-ranging biological activities.[1][2] The strategic incorporation of a fluorine atom and a methyl group onto the isatin core endows this specific molecule with unique physicochemical properties that are highly advantageous for modern drug design.[3][4] This document delineates the compound's physicochemical and spectroscopic profile, provides a detailed synthesis protocol with mechanistic insights, explores its key chemical transformations for derivative synthesis, and discusses its applications in medicinal chemistry. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel therapeutic agents.
The Strategic Value of Fluorinated Isatins in Medicinal Chemistry
The isatin (1H-indole-2,3-dione) framework is a cornerstone of medicinal chemistry, serving as the foundation for compounds with anticancer, antiviral, antimicrobial, and anticonvulsant properties, among others.[5][6] Its value stems from a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors, and two distinct carbonyl groups (a ketone at C3 and an amide at C2) that serve as handles for diverse chemical modifications.
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing potency.
-
Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, potentially improving cell membrane permeability and blood-brain barrier penetration.[3]
4-Fluoro-7-methylisatin synergistically combines the privileged isatin scaffold with the benefits of fluorination, making it a highly valuable starting material for generating libraries of potential drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of 4-Fluoro-7-methylisatin are summarized below.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 668-24-6 | [7][8][9] |
| Molecular Formula | C₉H₆FNO₂ | [7][10] |
| Molecular Weight | 179.15 g/mol | [7] |
| IUPAC Name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | N/A |
| Synonyms | 4-Fluoro-7-methylindoline-2,3-dione | [7] |
| Storage | Sealed in dry, 2-8°C | [10] |
Molecular Structure
The diagram below illustrates the structure of 4-Fluoro-7-methylisatin with standard atom numbering for spectroscopic assignment.
Caption: Structure of 4-Fluoro-7-methylisatin with key atom labels.
Spectroscopic Data
The following tables provide key data for the structural elucidation of 4-Fluoro-7-methylisatin.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.5 (variable) | s (broad) | 1H | N-H | Chemical shift is solvent and concentration-dependent. |
| 7.15 | m | 1H | Ar-H (H6) | Aromatic proton.[7] |
| 6.40 | m | 1H | Ar-H (H5) | Aromatic proton.[7] |
| 2.15 | s | 3H | -CH₃ | Methyl protons at the C7 position.[7] |
Table 2: Typical ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~183 | C3 (Ketone C=O) | Downfield shift characteristic of a ketone carbonyl. |
| ~159 | C2 (Amide C=O) | Typical chemical shift for an amide carbonyl in a five-membered ring. |
| ~158 (d) | C4 (C-F) | Carbon directly attached to fluorine, shows coupling (¹JCF). |
| ~145 | C7a | Aromatic quaternary carbon. |
| ~138 | C7 (C-CH₃) | Aromatic quaternary carbon. |
| ~125 | C6 | Aromatic CH. |
| ~118 | C3a | Aromatic quaternary carbon. |
| ~110 (d) | C5 | Aromatic CH, shows coupling (²JCF). |
| ~15 | -CH₃ | Methyl carbon. |
Table 3: Typical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Amide |
| ~1750 | C=O Stretch | Ketone (C3) |
| ~1730 | C=O Stretch | Amide (C2) |
| ~1610, 1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Aryl-Fluoride |
Table 4: Typical Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 179 | [M]⁺˙ (Molecular Ion) |
| 151 | [M-CO]⁺˙ |
| 123 | [M-2CO]⁺˙ |
Synthesis and Purification
The Sandmeyer isatin synthesis is a robust and classical method for preparing isatins from anilines.[11][12] It provides a reliable pathway to 4-Fluoro-7-methylisatin starting from 3-fluoro-6-methylaniline. The overall workflow involves two main stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Synthetic Workflow Diagram
Caption: Sandmeyer synthesis workflow for 4-Fluoro-7-methylisatin.
Detailed Experimental Protocol
Warning: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of Isonitroso-(3-fluoro-6-methyl)acetanilide (Intermediate)
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Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, add 500 mL of water, 45 g of chloral hydrate, and 130 g of anhydrous sodium sulfate. Stir until dissolved.
-
Aniline Solution: In a separate beaker, prepare a solution of 3-fluoro-6-methylaniline (25 g, ~0.2 mol) in 150 mL of water containing 18 mL of concentrated hydrochloric acid.
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Hydroxylamine Solution: In another beaker, dissolve hydroxylamine hydrochloride (33 g, ~0.47 mol) in 100 mL of water.
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Condensation Reaction: Warm the solution in the flask to 40-50°C. Add the aniline solution, followed by the dropwise addition of the hydroxylamine solution over 30 minutes.
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Causality: The reaction between chloral hydrate and hydroxylamine forms chloral oxime. This reacts with the aniline in a condensation reaction to form the isonitrosoacetanilide intermediate. The sodium sulfate helps to precipitate the product.
-
Isolation: Heat the reaction mixture to boiling for 5-10 minutes. Allow it to cool to room temperature. The intermediate will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water. Dry the product in a vacuum oven.
Part B: Cyclization to 4-Fluoro-7-methylisatin
-
Reaction Setup: Place concentrated sulfuric acid (150 mL) in a flask and warm it to 60-70°C using a water bath.
-
Addition of Intermediate: Carefully add the dried isonitroso-(3-fluoro-6-methyl)acetanilide from Part A in small portions over 30-45 minutes, ensuring the temperature does not exceed 80°C.
-
Causality: The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution reaction. The aromatic ring attacks the electrophilic carbon, leading to cyclization and subsequent dehydration to form the stable isatin ring system.
-
Reaction Completion: After the addition is complete, stir the mixture at 75°C for an additional 15 minutes.
-
Workup: Cool the reaction mixture in an ice bath and pour it carefully onto 1 kg of crushed ice with stirring. The crude 4-Fluoro-7-methylisatin will precipitate.
-
Purification: Collect the crude solid by filtration, wash with cold water until the filtrate is neutral, and dry. The product can be further purified by recrystallization from ethanol or acetic acid to yield a crystalline solid.
Key Chemical Transformations for Derivative Synthesis
The true utility of 4-Fluoro-7-methylisatin lies in its reactivity, which allows for the creation of diverse molecular libraries. The primary sites of reaction are the N1-amine and the C3-ketone.
Caption: Key reactive sites and common derivative classes of 4-Fluoro-7-methylisatin.
N-Functionalization
The acidic N-H proton can be deprotonated with a mild base (e.g., K₂CO₃, NaH) and subsequently reacted with various electrophiles.
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Protocol: N-Alkylation
-
Suspend 4-Fluoro-7-methylisatin (1 mmol) and potassium carbonate (1.5 mmol) in 10 mL of DMF or acetonitrile.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol).
-
Stir the mixture at room temperature or heat to 60°C for 2-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
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C3-Carbonyl Reactions: Synthesis of Schiff Bases and Hydrazones
The C3-ketone is highly electrophilic and readily undergoes condensation reactions with primary amines and hydrazine derivatives, often with simple acid catalysis. These reactions are fundamental for creating biologically active molecules.[3]
-
Protocol: Synthesis of an Isatin-Schiff Base
-
Dissolve 4-Fluoro-7-methylisatin (1 mmol) and a primary amine (1 mmol) in 15 mL of ethanol in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Causality: The acid protonates the C3-carbonyl, increasing its electrophilicity and activating it for nucleophilic attack by the amine.
-
Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
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Applications in Drug Discovery
Derivatives of 4-Fluoro-7-methylisatin are being investigated for a multitude of therapeutic applications. The isatin scaffold is a known inhibitor of various enzyme families, particularly protein kinases.
Table 5: Reported Biological Activities of Isatin Derivatives
| Derivative Class | Therapeutic Area | Example Target(s) | References |
| Schiff Bases/Mannich Bases | Antimicrobial, Anticancer | Bacterial cell wall synthesis, Various kinases | [5] |
| Hydrazones/Thiosemicarbazones | Antiviral, Anticancer | HIV-1 Reverse Transcriptase, Tubulin | [1][3] |
| Spiro-oxindoles | Anticancer, Antimalarial | MDM2-p53 interaction, Caspases | [5] |
| Isatin-Hybrids | Anticancer | Cyclin-Dependent Kinases (CDKs), Histone Deacetylase (HDAC) | [5][13] |
Case Study: Isatin Derivatives as Kinase Inhibitors
Many isatin-based compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. The isatin core mimics the hydrogen bonding pattern of the adenine region of ATP, allowing it to sit in the enzyme's active site.
The diagram below shows a simplified representation of a signaling pathway involving Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle, and how an isatin-based inhibitor might intervene. Isatin-indole hybrids have shown potent inhibitory activity against CDK4.[13]
Caption: Inhibition of the CDK4/Cyclin D pathway by an isatin derivative.
Safety and Handling
-
Hazard Classification: 4-Fluoro-7-methylisatin is classified as a warning-level substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][14]
-
Precautionary Measures: Handle with chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible substances.[10]
Conclusion
4-Fluoro-7-methylisatin is more than a simple chemical; it is a strategically designed building block that empowers medicinal chemists to explore new chemical space efficiently. By combining the proven biological relevance of the isatin scaffold with the pharmacokinetic advantages conferred by fluorination, this compound serves as an ideal starting point for developing next-generation therapeutics. Its straightforward synthesis and versatile reactivity ensure its continued importance in academic and industrial drug discovery programs targeting a wide array of human diseases.
References
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ResearchGate. (n.d.). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Retrieved from [Link]
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Jha, A., et al. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(34), 22095-22123. Available at: [Link]
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Al-Khuzaie, M. G. A., et al. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]
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Gummadi, S. B., et al. (2024). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available at: [Link]
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ChemWhat. (n.d.). 4-Fluoro-7-Methyl Isatin CAS#: 668-24-6. Retrieved from [Link]
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Kharitonov, D. S., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6663. Available at: [Link]
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da Silva, J. F., et al. (2001). Biological activities of isatin and its derivatives. Arquivos de Biologia e Tecnologia, 44(4). Available at: [Link]
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El-Sabbagh, O. I., et al. (2014). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 145, 505-512. Available at: [Link]
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